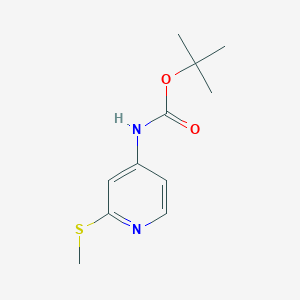

4-(Boc-amino)-2-(methylthio)pyridine

Description

Properties

CAS No. |

1823230-50-7 |

|---|---|

Molecular Formula |

C11H16N2O2S |

Molecular Weight |

240.32 g/mol |

IUPAC Name |

tert-butyl N-(2-methylsulfanylpyridin-4-yl)carbamate |

InChI |

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-8-5-6-12-9(7-8)16-4/h5-7H,1-4H3,(H,12,13,14) |

InChI Key |

XWMLWQOLIMZXJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 2-Aminopyridine

The initial step involves protecting the amino group of 2-aminopyridine with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent modifications. The most reliable method employs Boc anhydride (Boc2O) in the presence of a carbodiimide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalytic amount of HOBT (hydroxybenzotriazole) to facilitate the formation of the Boc-protected pyridine.

- Dissolve 2-aminopyridine in anhydrous dichloromethane (DCM).

- Add Boc2O (1.5–2 equivalents), EDCI (1.5 equivalents), and HOBT (0.05 equivalents).

- Introduce a base such as triethylamine (TEA) to neutralize the generated acid.

- Stir at room temperature for 2 hours, monitoring via TLC until complete conversion.

- Work-up involves washing with water, extraction, drying over anhydrous Na2SO4, and purification by column chromatography.

- Typical yields are around 90%, with the Boc-protected 2-aminopyridine showing characteristic NMR signals: tert-butyl group at δ ~1.52 ppm and aromatic protons between δ 7.18–8.19 ppm.

Protection and Final Assembly

Boc Protection of the Amino Group on the Methylthio-Pyridine:

- The Boc-protected amino group at the 4-position is introduced after the methylthio substitution, employing the same Boc protection strategy described above.

- This step ensures the amino group remains protected during subsequent functionalization steps, such as amidation or further substitution.

- Dissolve the methylthio-pyridine derivative in DCM.

- Add Boc2O, EDCI, and HOBT as in the initial protection step.

- Stir at room temperature for 1–2 hours.

- Purify via chromatography, confirming the structure with NMR and IR spectroscopy.

- Yields are generally high (~85–90%) with clean NMR spectra indicating successful protection.

Alternative Synthetic Routes and Optimization

Recent advancements suggest alternative routes, including:

- Direct thiolation of protected pyridines using thiolating reagents under catalytic conditions.

- Sequential functionalization where the pyridine ring is first substituted with methylthio groups, followed by Boc protection of the amino group.

Catalytic and Reagent Optimization:

| Method | Catalyst/Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Methylthiolate, DMSO | DMSO | 100°C | 70–80% | Regioselective at 2-position |

| Palladium-catalyzed thiolation | Pd catalyst, thiol | DMF | 80°C | 60–75% | High regioselectivity |

| Boc protection | Boc2O, EDCI, HOBT | DCM | RT | 85–90% | Compatible with various intermediates |

Summary of Critical Parameters

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Boc2O Equivalents | 1.5–2.0 | Ensures complete protection |

| Reaction Temperature | RT to 120°C | Balances reaction rate and selectivity |

| Solvent | DCM, DMF, DMSO | Affects regioselectivity and yield |

| Reaction Time | 1–3 hours | Prevents overreaction or degradation |

In-Depth Research Findings and Data

- The use of carbodiimide coupling agents like EDCI in conjunction with HOBT significantly improves the efficiency of Boc protection, reducing side reactions and racemization.

- Palladium-catalyzed cross-coupling reactions have demonstrated high regioselectivity for introducing methylthio groups at the 2-position, especially when using 2-halopyridines.

- The stability of the Boc group under various reaction conditions allows for multiple subsequent modifications, making this protection strategy highly versatile.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Trifluoroacetic acid, hydrochloric acid.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Deprotected amine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate has several applications in scientific research:

Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization. The methylsulfanyl group can participate in various chemical transformations, adding versatility to the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and applications of 4-(Boc-amino)-2-(methylthio)pyridine and related pyridine derivatives:

Key Observations:

- Boc Protection: The Boc group in this compound enhances stability compared to unprotected amines (e.g., 4-amino-2-methylpyridine), which are prone to oxidation or unwanted side reactions .

- Methylthio vs. Methyl : The 2-methylthio group in the target compound introduces sulfur’s lone-pair electrons, increasing electron density at the pyridine ring compared to 2-methyl substituents. This may enhance nucleophilic aromatic substitution reactivity .

- Positional Effects: The 4-position Boc-amino group in the target compound contrasts with 2-Boc-amino derivatives (e.g., 2-(Boc-amino)-5-(aminomethyl)pyridine), where steric hindrance near the pyridine nitrogen could alter coordination behavior .

Physicochemical Properties

- Acidity/Basicity: The 4-Boc-amino group is less basic than a free amine (pKa ~10 vs. ~5 for Boc-protected amines), altering protonation states under physiological conditions .

Biological Activity

4-(Boc-amino)-2-(methylthio)pyridine, also known as tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate, is a compound with the molecular formula CHNOS and a molecular weight of 240.32 g/mol. This compound features a tert-butyl carbamate group attached to a pyridine ring that is substituted with a methylthio group. While specific biological activity data for this compound is limited, its structural characteristics suggest potential interactions with biological targets, warranting further investigation into its pharmacological properties.

Synthesis

The synthesis of this compound typically involves reacting tert-butyl chloroformate with 2-(methylsulfanyl)pyridin-4-amine in the presence of a base such as triethylamine. The reaction conditions are generally optimized for higher yields and purity, making it applicable in industrial settings for the development of complex organic molecules.

General Properties

Compounds similar to this compound often exhibit significant biological properties due to the presence of the pyridine ring and the methylthio group. These features may facilitate interactions with various enzymes or receptors, suggesting potential applications in drug discovery and development .

The biological activity of pyridine derivatives is well-documented, with many compounds demonstrating anti-inflammatory, antimicrobial, and anticancer properties. The methylthio group may enhance these activities by influencing the electronic properties and steric factors of the molecule .

Case Studies

While direct studies on this compound are scarce, related compounds have been investigated:

- Pyridinylimidazole Derivatives : Research has shown that certain pyridinylimidazole derivatives exhibit potent inhibition of p38α MAP kinase, which plays a critical role in inflammatory responses. The structure-activity relationship (SAR) studies indicated that modifications at the pyridine ring significantly affect biological activity .

- PET Tracers : Studies on position-6 substituted 2-amino-4-methylpyridine analogues have explored their potential as PET tracers for imaging techniques in biomedical research. These studies demonstrated varying degrees of biodistribution and receptor affinity, providing insights into how structural variations influence biological interactions .

Comparative Analysis

To better understand how this compound compares to other similar compounds, the following table summarizes key structural features and their implications for biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(2-aminoethyl)carbamate | Aminoethyl substituent | Lacks methylthio group; primarily used in peptide synthesis. |

| Tert-butyl N-(2-aminomethylphenyl)carbamate | Aminomethylphenyl substituent | Different aromatic system; potential for different reactivity patterns. |

| Tert-butyl N-(2-hydroxyethyl)carbamate | Hydroxyethyl substituent | Offers different functionalization options; used in alcohol derivatives synthesis. |

| This compound | Methylsulfanyl group on pyridine ring | Enhanced reactivity compared to other carbamate-protected amines; potential for diverse biological interactions. |

Q & A

Q. How does methylation at the 2-position affect electronic properties compared to 4-substituted analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.